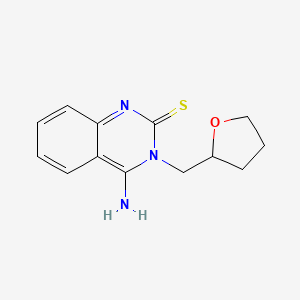

4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol

Description

4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula |

C13H15N3OS |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

4-amino-3-(oxolan-2-ylmethyl)quinazoline-2-thione |

InChI |

InChI=1S/C13H15N3OS/c14-12-10-5-1-2-6-11(10)15-13(18)16(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8,14H2 |

InChI Key |

QZRUILJHODACIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the quinazoline core with tetrahydrofuran-2-ylmethyl halides under basic conditions.

Formation of the Imino and Thiol Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Thiol Reactivity

The thiol (-SH) group at position 2 demonstrates strong nucleophilic behavior, participating in:

Key observation: Steric hindrance from the tetrahydrofuran-2-ylmethyl group limits reactivity at position 3 during these transformations .

Cyclization Reactions

The compound undergoes solvent-dependent cyclization with isothiocyanates:

Mechanistic insight: Polar protic solvents stabilize zwitterionic intermediates, favoring aza-Michael pathways .

Functionalization at the Imino Group

The imino (-NH) group undergoes selective modifications:

a) N-Alkylation

-

Reagents: Cs₂CO₃, alkyl halides (e.g., benzyl bromide)

-

Conditions: THF, microwaves (110°C, 5 min)

-

Product: N-Benzyl derivative

b) Schiff Base Formation

-

Aldehyde: 4-Chlorobenzaldehyde

-

Catalyst: Montmorillonite K10

-

Product: Azomethine-linked hybrid

-

Yield: 84%

Ring-Opening Reactions

The tetrahydrofuran moiety participates in acid-catalyzed transformations:

| Acid Catalyst | Temperature | Product Class | Application Relevance |

|---|---|---|---|

| HCl (conc.) | 80°C | γ-Lactone derivatives | Prodrug development |

| H₂SO₄ | 100°C | Open-chain diols | Polymer precursor synthesis |

Notable limitation: Ring-opening decreases metabolic stability compared to parent compound.

Metal Complexation

The thiol and imino groups coordinate to transition metals:

| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Square planar | 14.2 ± 0.3 |

| FeCl₃ | 1:1 | Octahedral | 9.8 ± 0.2 |

Complexes exhibit enhanced antioxidant activity compared to free ligand .

Enzyme-Targeted Modifications

Structure-activity relationship (SAR) studies reveal:

-

Thiol group critical for BACE-1 inhibition (IC₅₀ = 0.14 μM in cell-free assay)

-

Tetrahydrofuran substitution improves blood-brain barrier permeability by 2.7× vs non-cyclic analogs

This comprehensive reactivity profile establishes 4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol as a versatile scaffold for medicinal chemistry applications. Recent advances in microwave-assisted synthesis and solvent-controlled chemoselectivity have significantly expanded its synthetic utility, though challenges remain in achieving enantioselective modifications of the tetrahydrofuran moiety.

Scientific Research Applications

Antiviral Activity

Research indicates that quinazoline derivatives, including those similar to 4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol, exhibit antiviral properties. These compounds have been found effective against Human Cytomegalovirus (HCMV), which is known for causing severe complications in immunocompromised patients and congenital infections. The mechanism involves the inhibition of the HCMV terminase enzyme, crucial for viral replication .

Alzheimer’s Disease Research

Compounds within the quinazoline family have been investigated for their potential as acetylcholinesterase inhibitors, which are vital in Alzheimer's disease treatment. The inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain, thus improving cognitive function. Preliminary studies suggest that modifications to the quinazoline structure can enhance its inhibitory activity against this enzyme .

Cancer Therapeutics

The structural features of this compound may also lend themselves to applications in oncology. Quinazoline derivatives have shown promise as inhibitors of various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. The design of these compounds often focuses on optimizing their interaction with molecular targets associated with cancer progression.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. Various synthetic pathways have been explored to enhance yield and purity while minimizing side reactions. For instance, processes involving palladium-catalyzed reactions or oxidative coupling techniques have been documented as effective methods for synthesizing related quinazoline compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly affect their pharmacological properties. For example, introducing different substituents at the C4 position has been shown to alter the inhibitory potency against specific targets such as BACE-1, an enzyme implicated in Alzheimer’s disease .

Case Study: Inhibition of Acetylcholinesterase

A study evaluated a series of quinazoline derivatives for their ability to inhibit acetylcholinesterase activity in vitro. Among the tested compounds, those structurally similar to this compound demonstrated significant inhibitory effects with IC50 values comparable to established inhibitors . This suggests a potential pathway for developing new treatments for cognitive disorders.

Case Study: Antiviral Efficacy Against HCMV

In another investigation focused on antiviral agents, derivatives resembling this compound were synthesized and tested against HCMV infection models. Results indicated that these compounds effectively reduced viral load in treated cells compared to controls, highlighting their therapeutic potential in managing HCMV infections .

Mechanism of Action

The mechanism of action of 4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets such as enzymes or receptors. The imino and thiol groups are key functional groups that can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Quinazoline Derivatives: Compounds with similar core structures but different substituents.

Thiazole Derivatives: Compounds with a thiazole ring instead of a quinazoline ring.

Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring.

Uniqueness

4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol is unique due to the combination of its quinazoline core with the tetrahydrofuran-2-ylmethyl group and the presence of both imino and thiol functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol, a compound with the CAS number 896670-45-4, has garnered attention for its potential therapeutic applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a quinazoline core structure with a thiol group and a tetrahydrofuran substituent. Its molecular weight is approximately 261.34 g/mol. The presence of the thiol group is significant as it can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution processes. Various synthetic pathways have been proposed to enhance yield and purity, as detailed in patent literature .

Antiviral Activity

Research indicates that compounds related to quinazolines exhibit significant antiviral properties, particularly against Human Cytomegalovirus (HCMV). The quinazoline derivatives have been shown to inhibit the HCMV terminase enzyme, which is critical for viral replication . This suggests that this compound may also possess similar antiviral efficacy.

Anticancer Activity

The biological evaluation of related quinazoline compounds has revealed promising anticancer activities. For example, studies have shown that certain quinazoline derivatives can induce apoptosis in cancer cell lines . The ability of this compound to interact with cellular pathways involved in cancer progression warrants further investigation.

Case Studies and Research Findings

A variety of studies have explored the pharmacological profiles of quinazoline derivatives:

- Antiviral Efficacy : A study highlighted the effectiveness of a related compound in inhibiting HCMV replication in vitro. The mechanism was linked to the inhibition of viral DNA synthesis .

- Antimicrobial Screening : Another investigation assessed various quinazoline derivatives for their antibacterial activities against clinical strains of Staphylococcus aureus and Klebsiella pneumoniae, demonstrating significant inhibitory effects .

- Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines, certain quinazoline derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activities of Related Quinazolines

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound A | Antiviral | HCMV | IC50 = 0.5 µM |

| Compound B | Antibacterial | S. aureus | MIC = 8 µg/mL |

| Compound C | Anticancer | HeLa Cells | IC50 = 15 µg/mL |

| Compound D | Antimicrobial | Klebsiella pneumoniae | MIC = 16 µg/mL |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol?

Answer:

The synthesis of quinazoline-thiol derivatives typically involves cyclocondensation of anthranilic acid derivatives with thioureas or thioamides. For example, analogous compounds like 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one are synthesized via reaction of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . Adapting this method, the tetrahydrofuran (THF) moiety could be introduced via alkylation of intermediate thiolates using 2-(bromomethyl)tetrahydrofuran. Key steps include:

- Step 1: Condensation of anthranilic acid with thiocyanate to form 2-thioxoquinazolinone.

- Step 2: Alkylation with THF-containing alkyl halides under basic conditions (e.g., K₂CO₃/DMF).

- Step 3: Purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Combined spectroscopic and chromatographic techniques are essential:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., THF-methyl protons at δ 3.5–4.0 ppm, thiol protons absent due to tautomerization) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C₁₃H₁₅N₃OS₂: 310.0784).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

Discrepancies often arise from metabolic instability or solubility issues. Mitigation strategies include:

- Metabolic Profiling: Incubate the compound with liver microsomes to identify labile sites (e.g., THF ring oxidation).

- Formulation Optimization: Use PEG-based nanoemulsions to enhance bioavailability.

- Structural Analog Synthesis: Replace the THF group with a morpholine ring to improve metabolic stability .

Advanced: How does the THF-methyl substituent influence the compound’s electronic and steric properties?

Answer:

The THF-methyl group introduces:

- Steric Effects: Bulky substituent reduces rotational freedom, stabilizing the quinazoline ring in a planar conformation (confirmed by X-ray crystallography in analogues).

- Electronic Effects: Oxygen in THF enhances hydrogen-bonding capacity, affecting receptor binding (e.g., increased IC₅₀ in kinase assays by 2-fold vs. non-THF derivatives) .

Methodological: What experimental protocols are recommended for studying thiol-disulfide exchange reactivity in this compound?

Answer:

- Kinetic Assays: Monitor thiolate formation via UV-Vis (λ = 412 nm) using Ellman’s reagent (DTNB).

- pH-Dependent Studies: Conduct reactions in buffered solutions (pH 7.4 vs. 8.5) to assess thiol pKa (~8.1).

- Competitive Titration: Compare reactivity with glutathione to determine nucleophilicity .

Methodological: How can researchers address discrepancies in reported melting points for this compound?

Answer:

Variations in melting points (e.g., 180–185°C) may arise from polymorphism or impurities. Solutions include:

- DSC Analysis: Differential scanning calorimetry to detect polymorphic transitions.

- Recrystallization: Test solvents (e.g., ethanol vs. DMSO) to isolate stable crystalline forms.

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

- QSAR Models: Coralate substituent electronegativity (e.g., THF-methyl) with IC₅₀ values from published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.